4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a sulfamoyl group and a phenylthiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. This may include the use of automated synthesis equipment and rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of cyano and sulfamoyl groups makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products Formed: The major products formed from these reactions can vary, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may make it suitable for targeting specific receptors or enzymes involved in disease processes.
Industry: In industry, this compound could be used in the development of new materials or as a component in chemical processes that require its specific properties.
Mechanism of Action
The mechanism by which 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its effects involves its interaction with molecular targets. The phenylthiazole moiety may bind to specific receptors or enzymes, leading to biological effects. The sulfamoyl and cyano groups may also play a role in its activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzamide derivatives, sulfamoyl-containing compounds, and phenylthiazole derivatives. These compounds may share structural similarities but differ in their functional groups and overall molecular architecture.
Uniqueness: What sets 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide apart is its combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c23-12-4-14-27(15-5-13-24)32(29,30)19-10-8-18(9-11-19)21(28)26-22-25-20(16-31-22)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,14-15H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYFPVDZSYFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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